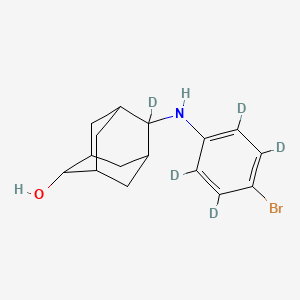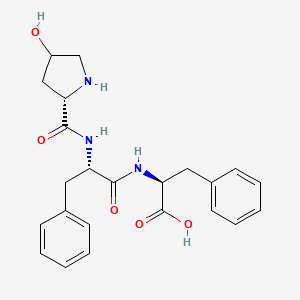
Hyp-Phe-Phe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hyp-Phe-Phe involves the use of Fmoc-amino acids, which produce a super-helical structure through asymmetric hydrogen bond modalities. The modalities include amide to carboxylic acid and carboxylic acid to carboxylic acid interactions . The preparation typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, followed by purification using high-performance liquid chromatography (HPLC). The process ensures high purity and yield of the tripeptide, making it suitable for various applications in research and industry .
化学反応の分析
Types of Reactions: Hyp-Phe-Phe undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in Hydroxyproline can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The aromatic rings of Phenylalanine can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds .
科学的研究の応用
Hyp-Phe-Phe has a wide range of applications in scientific research, including:
Chemistry: Used in the study of peptide self-assembly and supramolecular chemistry.
Biology: Investigated for its role in mimicking collagen structures and its potential in tissue engineering.
Medicine: Explored for its piezoelectric properties, which can be used in bioelectronics and medical implants.
作用機序
The mechanism of action of Hyp-Phe-Phe involves the formation of helical-like sheets through aromatic interactions of the Phenylalanine rings. This cross helical architecture provides high shear piezoelectricity, making it an effective piezoelectric material . The molecular targets include the aromatic rings, which interact through non-covalent forces to stabilize the helical structure .
類似化合物との比較
Pro-Phe-Phe: A tripeptide where Proline is not substituted with Hydroxyproline, resulting in a less rigid helical structure.
Cyclo-[Pro-Pro-β3-HoPhe-Phe-]: A tetrapeptide with similar aromatic interactions but different structural properties.
Uniqueness: Hyp-Phe-Phe is unique due to its enhanced mechanical rigidity and high shear piezoelectricity, which are attributed to the presence of Hydroxyproline. This makes it a valuable compound for applications requiring strong and flexible materials .
特性
分子式 |
C23H27N3O5 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c27-17-13-18(24-14-17)21(28)25-19(11-15-7-3-1-4-8-15)22(29)26-20(23(30)31)12-16-9-5-2-6-10-16/h1-10,17-20,24,27H,11-14H2,(H,25,28)(H,26,29)(H,30,31)/t17?,18-,19-,20-/m0/s1 |
InChIキー |
VDSPCHXJDJOMQJ-NIVVRJPPSA-N |
異性体SMILES |
C1[C@H](NCC1O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
正規SMILES |
C1C(CNC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


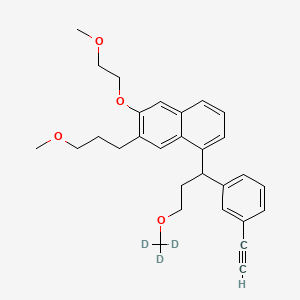
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
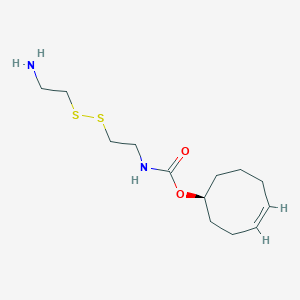
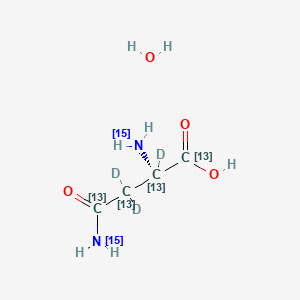
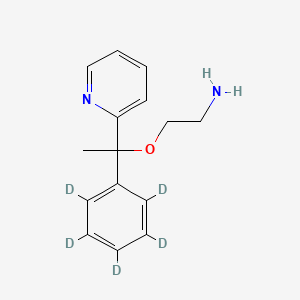
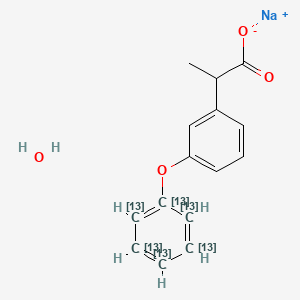
![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
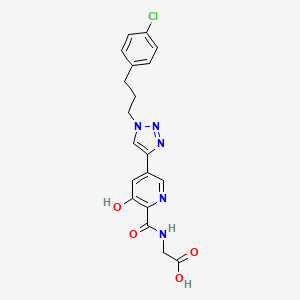
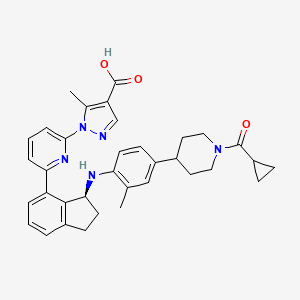
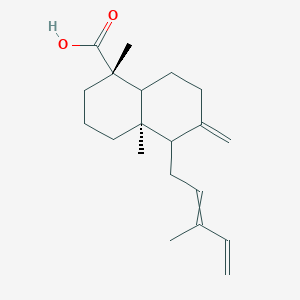
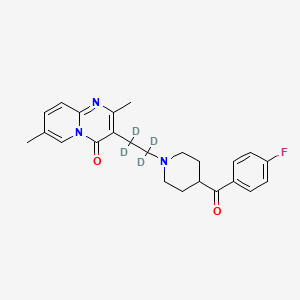
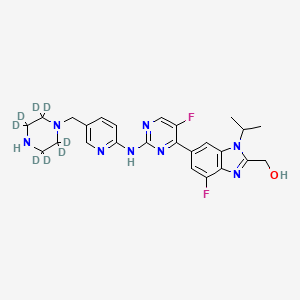
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)
